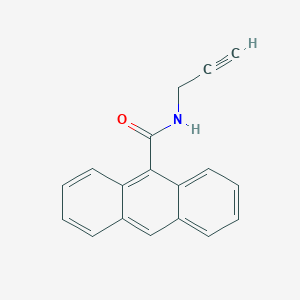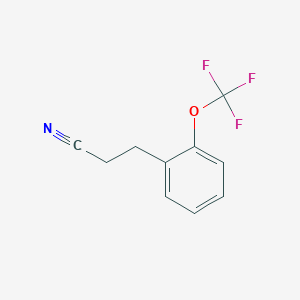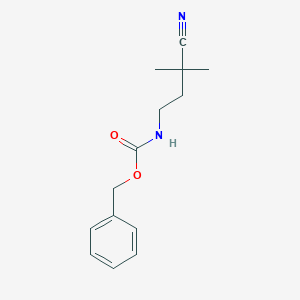
Benzyl (R)-Tetrahydro-2H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate typically involves the esterification of ®-Tetrahydro-2H-pyran-3-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
科学的研究の応用
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
類似化合物との比較
Similar Compounds
Benzyl alcohol: Similar structure but lacks the tetrahydropyran ring.
Benzyl acetate: Similar ester functionality but with an acetate group instead of a tetrahydropyran ring.
Uniqueness
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
benzyl oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChIキー |
KJVDXMGNDGFNOF-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B8535021.png)





![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B8535082.png)



![tert-butyl 2-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B8535104.png)


